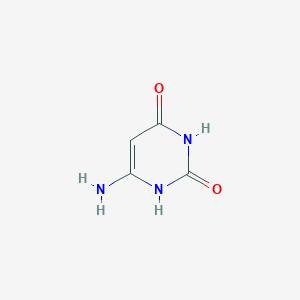

6-Aminouracil

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZXOWGUAIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061241 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-83-6 | |

| Record name | 6-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminouracil, a key pyrimidine derivative, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1][2] Its structural resemblance to natural nucleobases makes it a valuable precursor for developing antiviral and anticancer agents.[3] This guide provides a comprehensive overview of the primary synthesis route for this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key analytical data. The methodologies covered include spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), as well as crystallographic analysis.

Synthesis of this compound

The most established and widely utilized method for synthesizing this compound is the condensation reaction between a cyanoacetic ester and urea in the presence of a strong base, typically sodium ethoxide.[4][5] This reaction proceeds via the formation of cyanoacetylurea, which subsequently cyclizes to form the this compound ring.[6]

Primary Synthesis Pathway: Condensation of Ethyl Cyanoacetate and Urea

The reaction involves a base-catalyzed condensation where sodium ethoxide deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophile that attacks the carbonyl carbon of urea. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

Amination of Uracil: Direct amination of uracil or its halogenated derivatives, such as 6-chlorouracil, using ammonia under elevated temperature and pressure.[7]

-

From Barbituric Acid: This route involves the nitrosation of barbituric acid, followed by the reduction of the resulting nitroso intermediate.[7]

-

Microwave-Assisted Synthesis: A rapid, solvent-free method involving the reaction of urea with cyanoacetic acid under microwave irradiation has also been reported.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[4][6]

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Ethyl cyanoacetate

-

Urea

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) with vigorous stirring until the sodium is completely consumed. Caution: Hydrogen gas is evolved during this step.[6]

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).[4][7]

-

Reflux: Heat the mixture under reflux using a steam bath or heating mantle with continuous stirring for 10-12 hours.[4][7] The mixture may become solid, requiring the stirrer to be stopped.[6]

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.[4] Add hot water (approx. 1 L) to dissolve the solid sodium salt of the product.[6]

-

Precipitation: Neutralize the solution by carefully adding glacial acetic acid until the pH reaches approximately 6.[4] this compound will precipitate out of the solution. Caution: Exercise care during acidification to control frothing.[6]

-

Isolation and Purification: Cool the mixture, and collect the precipitate by filtration. Wash the solid product thoroughly with cold distilled water and then with ethanol.[7]

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at ~80°C to obtain a white to off-white crystalline powder.[7] The reported yield is approximately 69-97%.[4]

Characterization Protocols

1. Melting Point:

-

Determine the melting point using a standard melting point apparatus. This compound has a very high melting point, typically reported as >300°C or >360°C.[4][7]

2. FT-IR Spectroscopy:

-

Record the FT-IR spectrum of the solid sample using a KBr pellet or Nujol mull method over a range of 4000-400 cm⁻¹.[8][9]

-

Identify characteristic absorption bands for the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.[10] Record the spectrum on a 300 or 400 MHz NMR spectrometer.[10][11]

-

¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum of the sample in the same solvent to identify the carbon environments.

4. Mass Spectrometry (MS):

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight of the compound.[11][12]

5. X-ray Crystallography:

-

Grow single crystals of this compound suitable for X-ray diffraction analysis.

-

Perform single-crystal X-ray diffraction to determine the precise three-dimensional molecular structure and crystal packing.[13][14]

Data Presentation: Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Key FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3450 - 3200 | N-H Stretching | Broad bands corresponding to NH₂ and ring N-H groups.[15][16] |

| 3180 - 3050 | C-H Stretching | Ring C-H stretch.[17] |

| ~1720 | C=O Stretching | Carbonyl group (C2=O) stretching.[11] |

| ~1690 | C=O Stretching | Carbonyl group (C4=O) stretching.[11][18] |

| ~1650 | N-H Scissoring | Bending vibration of the amino group.[15] |

| 1630 - 1500 | C=C & C=N Stretching | Ring stretching vibrations.[11][16] |

Note: Peak positions can vary slightly based on the sample preparation method (KBr vs. Nujol) and intermolecular hydrogen bonding.

Table 2: ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet (broad) | 1H | N₁-H |

| ~10.3 | Singlet (broad) | 1H | N₃-H |

| ~8.1 | Singlet | 1H | C₅-H |

| ~4.9 | Singlet (broad) | 2H | -NH₂ |

Note: The chemical shifts for N-H protons are broad and can be exchangeable with D₂O. The exact positions can vary depending on concentration and temperature. Data is referenced from similar structures and general knowledge.[13]

¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

| ~165 | C4=O |

| ~160 | C2=O |

| ~157 | C6-NH₂ |

| ~152 | C5 |

| ~81 | C5 (alternate assignment) |

Note: Assignments are based on literature data for similar pyrimidine structures and predictive models.[13]

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄H₅N₃O₂[4] |

| Molecular Weight | 127.10 g/mol [4] |

| Expected [M+H]⁺ | m/z 128.04 |

| Expected [M-H]⁻ | m/z 126.03 |

Applications in Research and Drug Development

This compound is a versatile precursor in medicinal chemistry.[1] It is widely used for the synthesis of:

-

Fused Heterocyclic Systems: Such as pyrimido[4,5-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and thienopyrimidines, which exhibit a range of biological activities.[11]

-

Enzyme Inhibitors: Derivatives of this compound have been developed as inhibitors for enzymes like thymidine phosphorylase and DNA polymerase III, showing potential as anticancer and antimicrobial agents.

-

Nucleoside Analogues: It serves as a starting material for synthesizing modified nucleosides that can act as probes or therapeutic agents by mimicking natural DNA/RNA components.[13]

Conclusion

This guide has detailed the primary synthetic route and comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development. The reliability of the synthesis and the thoroughness of its characterization are crucial first steps in leveraging this important molecule for the creation of novel therapeutic agents.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]

- 11. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 12. This compound (873-83-6) MS spectrum [chemicalbook.com]

- 13. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Aminouracil Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to the Versatile 6-Aminouracil Scaffold

This compound, a pyrimidine derivative, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleobases. This versatile building block has been extensively utilized in the synthesis of a diverse array of heterocyclic compounds and fused ring systems.[1][2] Derivatives and analogues of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Their reported pharmacological effects include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities, making them a focal point of significant research interest in the field of drug discovery.[3][4][5]

This technical guide provides a comprehensive overview of this compound derivatives and analogues, intended for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities with a focus on quantitative data, and detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through the condensation of ethyl cyanoacetate with urea in the presence of a base, such as sodium ethoxide.[2] The reactivity of the 6-amino group and the adjacent C5 position allows for a wide range of chemical modifications, leading to the generation of diverse libraries of derivatives.

Common synthetic strategies include:

-

N-alkylation and N-arylation: The nitrogen atoms of the uracil ring and the 6-amino group can be substituted with various alkyl and aryl groups.

-

Condensation reactions: The 6-amino group can react with aldehydes, ketones, and other carbonyl compounds to form Schiff bases and other condensation products.[6]

-

Cyclization reactions: Intramolecular or intermolecular cyclizations can lead to the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.

-

Coupling reactions: The 6-amino group can be coupled with other molecules, such as in the synthesis of 6-anilinouracils.[7]

Biological Activities and Therapeutic Potential

This compound derivatives have been shown to exhibit a wide range of biological activities, with potential applications in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (L1210) cell lines.[4][6] The proposed mechanisms for their anticancer effects include the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity | Value | Reference |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | % T/C | 124 | [4] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia | Cytotoxic | - | [4] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia | Cytotoxic | - | [4] |

| Pyridopyrimidine derivative 13 | PC3 | IC50 | 1.89 µM | [6] |

| Phenyl thiourea derivative 17 | PC3 | % Inhibition (Cathepsin B) | 82.3% | [6] |

| 6-(3-ethyl-4-methylanilino)uracil derivatives | Various | IC50 | - | [7] |

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several enzymes that are implicated in various diseases.

-

DNA Polymerase IIIC: Certain 6-anilinouracils are selective inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria. This makes them attractive candidates for the development of novel antibacterial agents.[7][8]

-

Thymidine Phosphorylase (TP): TP is involved in pyrimidine metabolism and has been implicated in cancer progression and angiogenesis. This compound derivatives have been shown to inhibit TP, suggesting their potential as anticancer agents.[2][9][10]

-

Phosphodiesterase (PDE): Some this compound derivatives exhibit inhibitory activity against cyclic nucleotide phosphodiesterases, enzymes that play a crucial role in signal transduction. PDE inhibitors have therapeutic applications in a range of conditions, including inflammatory diseases and cardiovascular disorders.[2]

Table 2: Enzyme Inhibition by Selected this compound Derivatives

| Compound Class | Target Enzyme | Activity | Value | Reference |

| 6-Anilinouracils | DNA Polymerase IIIC | Ki | 0.4 - 2.8 µM | [8] |

| 6-Aminothymine and this compound derivatives | Thymidine Phosphorylase | Inhibition | - | [2][7] |

| 6-(Substituted-benzyl)aminouracil derivatives | Phosphodiesterase | Ki | - | [2] |

| 6-Bridged imidazolyluracil derivatives | Human Thymidine Phosphorylase | Inhibition | low µM range | [9] |

Antimicrobial Activity

The inhibition of essential bacterial enzymes, such as DNA polymerase IIIC, confers antibacterial activity to certain this compound derivatives, particularly against Gram-positive bacteria.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anticancer activity. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the precise molecular targets for many this compound derivatives are still under investigation, their ability to induce apoptosis highlights their therapeutic potential.

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some this compound derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. The cell cycle is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. By inhibiting the activity of specific CDKs, these compounds can halt the progression of the cell cycle at different phases, such as G1 or G2/M, thereby inhibiting tumor growth.

Caption: G1 Phase Cell Cycle Arrest Mediated by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

General Synthesis of this compound

Materials:

-

Ethyl cyanoacetate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.1 mol) in absolute ethanol (150 mL).

-

To the sodium ethoxide solution, add urea (0.1 mol) and ethyl cyanoacetate (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, neutralize the mixture with glacial acetic acid.

-

The precipitated product is collected by filtration, washed with cold water and ethanol, and dried to yield this compound.[2]

Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

This compound derivatives (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

After the incubation period, fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.

Enzyme Inhibition Assay (General Protocol)

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound derivative (inhibitor)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the purified enzyme, and various concentrations of the this compound derivative.

-

Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of biological activities and significant therapeutic potential. Their synthetic tractability allows for the generation of large and diverse chemical libraries for screening and lead optimization. The anticancer, antimicrobial, and enzyme inhibitory properties of these compounds warrant further investigation to elucidate their precise mechanisms of action and to identify novel drug candidates.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of this compound derivatives for their respective biological targets.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: To evaluate the therapeutic potential of promising lead compounds in relevant animal models.

-

Development of novel synthetic methodologies: To expand the chemical diversity of this compound derivatives.

The continued exploration of the chemical and biological properties of this compound derivatives holds great promise for the discovery of new and effective therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. US3923807A - this compound derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 7. Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) QSAR Studies of 6-Amino Uracil Base Analogues: A [research.amanote.com]

- 10. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 6-Aminouracil: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical guide on the biological significance of 6-aminouracil, a pivotal scaffold in medicinal chemistry. Primarily utilized as a versatile synthetic intermediate, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Biological Activities and Therapeutic Potential

This compound itself is a pyrimidine derivative that serves as a fundamental building block in the synthesis of a diverse array of heterocyclic compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13] While its direct biological activity is limited, with some evidence suggesting inhibitory effects on bacterial dihydroorotase and adenosine-3',5'-cyclic phosphate phosphodiesterase, its true significance lies in the potent and varied biological activities of its derivatives.[14][15][16] These derivatives have emerged as promising candidates in several therapeutic areas.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a range of cancer cell lines.[3][14][17][18] The mechanisms underlying this activity are multifaceted and include the inhibition of key enzymes involved in cancer progression.

One of the notable targets is cathepsin B , a lysosomal cysteine protease that is often overexpressed in various cancers.[3][17] Its proteolytic activity contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[2][8][9][19][20] Several this compound derivatives have been shown to inhibit cathepsin B, thereby potentially impeding these malignant processes.[3][14][17]

Antimicrobial Activity

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Derivatives of this compound have shown promise in this area, particularly against Gram-positive bacteria.[20][21] The primary mechanism of action is the selective inhibition of DNA polymerase IIIC (Pol IIIC) , an essential enzyme for bacterial DNA replication and growth.[20][22] By targeting this enzyme, these compounds effectively halt bacterial proliferation.

Enzyme Inhibition

Beyond cathepsin B and Pol IIIC, this compound derivatives have been found to inhibit other crucial enzymes:

-

Dihydroorotase (DHOase): As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition can disrupt the supply of nucleotides necessary for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells.[14][23][24]

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA): Inhibition of these enzymes is relevant for the treatment of neurological disorders and conditions like glaucoma and epilepsy, respectively.[25]

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID/Description | PC3 (Prostate) | MCF-7 (Breast) | L1210 (Leukemia) | A549 (Lung) | Panc-1 (Pancreatic) | HepG2 (Liver) | Reference |

| Doxorubicin (Reference) | 0.93 | 1.1 | - | - | - | - | [7][14] |

| Compound 3a | 43.95 | - | - | - | - | - | [14] |

| Compound 3c | 79.20 | - | - | - | - | - | [14] |

| Compound 4 | 21.21 | - | - | - | - | - | [14] |

| Compound 5a | 7.02 | - | - | - | - | - | [14] |

| Compound 5b | 8.57 | - | - | - | - | - | [14] |

| Compound 6 | 38.73 | - | - | - | - | - | [14] |

| Compound 13 | 1.89 | - | - | - | - | - | [14] |

| Compound 19j | - | 1.1 | - | <1.1 | <1.1 | - | [7][25] |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | - | - | - | - | - | - | [7][25] |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | - | - | Active in vivo | - | - | - | [10] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID/Description | B. cereus | B. subtilis | S. aureus | E. coli | P. aeruginosa | Reference |

| Gentamicin (Reference) | 64 | - | - | - | - | [25] |

| Compound I | 32 | Active | Active | Less Active | Less Active | [7][25] |

| Compound 11 | - | 1249 | - | 524 | 1249 | [18] |

| Compound 16 | - | 780 | >780 | 780 | >780 | [18] |

| HB-EMAU | - | - | Active | - | - | [22] |

| MB-EMAU | - | - | Active | - | - | [22] |

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative Class/Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| Phenyl thiourea derivative (Compound 17) | Cathepsin B | % Inhibition | 82.3% | [14] |

| Uracil-benzylic amines | Acetylcholinesterase (AChE) | Ki | 2.28 - 5.25 nM | [25] |

| Uracil-benzylic amines | Carbonic Anhydrase I (hCA I) | Ki | 36.10 - 110.31 nM | [25] |

| Uracil-benzylic amines | Carbonic Anhydrase II (hCA II) | Ki | 16.33 - 72.03 nM | [25] |

| H-006 (DHODH Inhibitor) | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 3.8 nM | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[3][4][5][6][17]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., PC3, MCF-7)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cathepsin B Inhibition Assay

This fluorometric assay measures the ability of this compound derivatives to inhibit the enzymatic activity of cathepsin B.[11][26][27]

Materials:

-

96-well black microplate

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

-

Test compounds (dissolved in DMSO)

-

Fluorometric microplate reader

Procedure:

-

Assay Preparation: Prepare a working solution of Cathepsin B in the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (a known cathepsin B inhibitor, e.g., CA-074).

-

Enzyme Addition: Add the Cathepsin B working solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the positive control and calculate the IC50 or Ki value.

Dihydroorotase (DHOase) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of DHOase.[23][24]

Materials:

-

Recombinant DHOase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrate (L-dihydroorotate)

-

Coupling enzyme (e.g., dihydroorotate dehydrogenase) and its substrate (e.g., NAD+) for a coupled assay, or a method to directly measure orotate production.

-

Test compounds

-

Spectrophotometer

Procedure (Coupled Assay Example):

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, NAD+, and the coupling enzyme.

-

Compound and Enzyme Addition: Add the test compound and recombinant DHOase to the reaction mixture.

-

Incubation: Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the substrate, L-dihydroorotate.

-

Absorbance Monitoring: Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH by the coupling enzyme as it consumes the orotate produced by DHOase.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition and calculate the IC50 or Ki values.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows associated with the therapeutic actions of this compound derivatives.

Caption: Inhibition of the Cathepsin B pathway in cancer metastasis by this compound derivatives.

Caption: Mechanism of bactericidal action via DNA Polymerase IIIC inhibition.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting Dihydroorotase.

Conclusion and Future Directions

This compound stands out as a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases, primarily through the targeted inhibition of key enzymes. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of this compound derivatives to enhance their potency and selectivity, as well as exploring their efficacy in in vivo models. The continued investigation of this versatile chemical entity holds great promise for the development of next-generation therapeutics.

References

- 1. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 15. US3923807A - this compound derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DSpace [repository.escholarship.umassmed.edu]

- 23. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibitors designed for the active site of dihydroorotase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

6-Aminouracil Tautomerism and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminouracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development, exhibits complex tautomeric behavior that profoundly influences its physicochemical properties, reactivity, and biological activity. Understanding the delicate equilibrium between its different tautomeric forms is crucial for predicting its behavior in physiological environments and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, consolidating data from computational and experimental studies. It details the key tautomeric forms, their relative stabilities in various media, and the experimental protocols employed for their characterization.

Introduction to this compound Tautomerism

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly prevalent in heterocyclic compounds like this compound, which can exist in multiple forms due to the migration of a proton. The two primary types of tautomerism observed in this compound are keto-enol and amino-imino tautomerism.

-

Keto-Enol Tautomerism: This involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).

-

Amino-Imino Tautomerism: This involves the interconversion between an amino form (containing a primary amine group) and an imino form (containing a C=N double bond with a hydrogen on the nitrogen).

The relative populations of these tautomers are dictated by their thermodynamic stability, which is in turn influenced by factors such as the solvent, temperature, and pH. The predominant tautomer under a given set of conditions will govern the molecule's hydrogen bonding capabilities, aromaticity, and ultimately its interaction with biological targets.

Tautomeric Forms of this compound

The principal tautomers of this compound are depicted below. The diketo-amino form is generally considered the most stable tautomer in the gas phase and in nonpolar solvents. However, the polarity of the solvent can significantly influence the equilibrium.

Quantitative Stability Analysis

Computational studies, primarily using density functional theory (DFT), have provided valuable insights into the relative stabilities of this compound tautomers. The tables below summarize the calculated relative energies in the gas phase and in aqueous solution.

Table 1: Calculated Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| Diketo-Amino | B3LYP/6-311++G(d,p) | 0.00 | [Computational Study] |

| Enol-Amino (4-OH) | B3LYP/6-311++G(d,p) | 8.5 | [Computational Study] |

| Enol-Amino (2-OH) | B3LYP/6-311++G(d,p) | 10.2 | [Computational Study] |

| Keto-Imino | B3LYP/6-311++G(d,p) | 15.3 | [Computational Study] |

| Diketo-Amino | MP2/6-311++G(d,p) | 0.00 | [Computational Study] |

| Enol-Amino (4-OH) | MP2/6-311++G(d,p) | 9.1 | [Computational Study] |

| Enol-Amino (2-OH) | MP2/6-311++G(d,p) | 11.5 | [Computational Study] |

| Keto-Imino | MP2/6-311++G(d,p) | 16.8 | [Computational Study] |

Table 2: Calculated Relative Gibbs Free Energies of this compound Tautomers in Aqueous Solution (PCM Model)

| Tautomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) | Reference |

| Diketo-Amino | B3LYP/6-311++G(d,p) | 0.00 | [Computational Study] |

| Enol-Amino (4-OH) | B3LYP/6-311++G(d,p) | 5.2 | [Computational Study] |

| Enol-Amino (2-OH) | B3LYP/6-311++G(d,p) | 7.8 | [Computational Study] |

| Keto-Imino | B3LYP/6-311++G(d,p) | 12.1 | [Computational Study] |

These data consistently show that the diketo-amino tautomer is the most stable form, both in the gas phase and in aqueous solution. The enol forms are higher in energy, and the imino form is the least stable. The polar aqueous environment provides some stabilization to the more polar enol tautomers, thereby reducing the energy difference compared to the gas phase.

Experimental Protocols for Tautomer Characterization

A variety of experimental techniques are employed to study the tautomeric equilibrium of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between tautomers.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound or its derivative in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a final concentration of 5-10 mg/mL.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay (d1): 5 seconds to ensure full relaxation of all protons.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to each tautomer. Protons attached to nitrogen and oxygen atoms involved in the tautomerism will show significant chemical shift differences.

-

Integrate the signals corresponding to each tautomer. The ratio of the integrals provides the relative population of each tautomer in the given solvent. For a derivative of this compound, a ~7:3 ratio of two tautomeric forms was observed in DMSO-d₆.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectrum as a function of solvent polarity or pH. Different tautomers will have distinct chromophores and thus different absorption maxima (λ_max).

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water). Prepare a series of dilutions in different solvents of varying polarity.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum of each solution over a range of approximately 200-400 nm.

-

Data Analysis:

-

Identify the λ_max for each tautomer.

-

By analyzing the changes in absorbance at specific wavelengths with varying solvent polarity, the equilibrium constant (K_T) can be determined. This often involves deconvolution of overlapping spectral bands.

-

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound or its derivatives suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure. This will unambiguously identify the positions of all atoms, including the labile protons, revealing the specific tautomer present in the crystal lattice. For instance, the crystal structure of a this compound derivative confirmed the presence of a single tautomeric form in the solid state.[1]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound tautomerism.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug discovery and development. The diketo-amino form is the most stable tautomer, but the presence and population of other tautomers can be modulated by the surrounding environment. A thorough understanding of this equilibrium, achieved through a combination of computational and experimental methods as outlined in this guide, is essential for predicting the molecule's behavior and for designing derivatives with optimized properties for therapeutic applications. The provided protocols offer a foundational framework for researchers to investigate the tautomerism of this compound and related compounds.

References

Spectroscopic Analysis of 6-Aminouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-aminouracil, a crucial pyrimidine derivative with significant applications in medicinal chemistry and drug development.[1][2][3] By understanding its structural and electronic characteristics through various spectroscopic techniques, researchers can better utilize this molecule in the synthesis of novel therapeutic agents.[1] This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and visual representations of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals from the vinyl proton, the amine protons, and the amide protons. The chemical shifts can vary slightly depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| H5 | ~4.89 - 5.33 | Singlet | Vinyl proton at position 5.[4][5] |

| NH₂ | ~6.87 | Singlet (broad) | Protons of the amino group at position 6, D₂O exchangeable.[4][6] |

| N1-H | ~9.86 - 10.83 | Singlet (broad) | Amide proton at position 1, D₂O exchangeable.[4][5][6] |

| N3-H | ~10.22 - 10.91 | Singlet (broad) | Amide proton at position 3, D₂O exchangeable.[4][5][6] |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C5 | ~81.5 - 97.00 |

| C6 | ~151.7 - 157.87 |

| C2 | ~151.3 - 162.4 |

| C4 | ~162.4 - 165.0 |

Note: Specific peak assignments for C2, C4, and C6 can vary. The provided ranges are based on available data for this compound and its derivatives.[4][5]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent for uracil derivatives due to its ability to dissolve the compound and its non-interference with the signals of interest.[5][7]

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[4]

-

Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Referencing: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as an internal reference.

-

D₂O Exchange: To confirm the assignment of the NH and NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for N-H, C=O, C=C, and C-N bonds.

| Wavenumber (cm⁻¹) (KBr Pellet) | Vibrational Mode | Intensity |

| 3454 - 3359 | N-H stretching (NH₂) | Strong, sharp |

| 3217 - 3150 | N-H stretching (amide) | Strong, broad |

| 1740 - 1688 | C=O stretching (amide I) | Strong |

| ~1659 | N-H bending (scissoring) | Medium |

| 1632 - 1548 | C=C stretching / C=N stretching | Medium-Strong |

| ~1290 | C-N stretching | Medium |

Note: The broadness of the N-H stretching bands is indicative of hydrogen bonding in the solid state.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound is typically obtained using the potassium bromide (KBr) pellet method.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Transfer the powder into a pellet press.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The position of the maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution due to the existence of different tautomeric forms.

UV-Vis Spectral Data

For 5-phenylazo-6-aminouracil derivatives, which are structurally related, the absorption maxima are observed in the visible range.[10] For this compound itself, the absorption is expected in the UV region, characteristic of pyrimidine bases. The λmax is influenced by solvent polarity.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (for a derivative) |

| Methanol | 397 | 3.1 x 10⁴ |

| Dioxane | 405 | 3.2 x 10⁴ |

| Phosphate Buffer (pH 7) | 397 | - |

Note: The data presented is for a this compound derivative, 6-amino-5-(4-nitrophenylazo)uridine, as detailed data for the parent compound is less consistently reported.[4]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., water, ethanol, or a buffer solution).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Tautomerism of this compound

This compound can exist in different tautomeric forms, with the amino-dioxo form being the most stable.[11][12] The equilibrium between these tautomers can be influenced by the solvent and pH, which in turn affects the spectroscopic properties.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further investigation into the effects of different substituents, solvents, and biological environments is recommended.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 873-83-6 | FA11068 | Biosynth [biosynth.com]

- 3. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 7. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

quantum chemical calculations for 6-aminouracil

An In-depth Technical Guide to Quantum Chemical Calculations for 6-Aminouracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations in the study of this compound, a molecule of significant interest in molecular biology and pharmacology.[1] Drawing upon various theoretical studies, this document outlines the computational methodologies, presents key quantitative data, and visualizes the computational workflows involved in elucidating the structural, electronic, and vibrational properties of this compound.

Molecular Structure and Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of this compound. These theoretical calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for interpreting its biological activity and spectroscopic properties.

Computational Protocol for Geometry Optimization

A typical protocol for optimizing the molecular structure of this compound involves the following steps:

-

Initial Structure Input : The molecular structure of this compound is first constructed using a molecule builder and editor.

-

Method Selection : The DFT method is commonly employed for its balance of accuracy and computational cost. The B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) is a widely used functional for such calculations.[2][3]

-

Basis Set Selection : A suitable basis set is chosen to describe the atomic orbitals. The 6-311++G(d,p) basis set is frequently used for providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[2]

-

Software Implementation : The calculation is performed using quantum chemistry software packages like Gaussian 09.[2]

-

Convergence Criteria : The geometry is iteratively optimized until a minimum on the potential energy surface is located, confirmed by the absence of imaginary vibrational frequencies.

Optimized Geometrical Parameters

The following table summarizes selected optimized bond lengths and bond angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These parameters are crucial for understanding the molecule's conformation and reactivity.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | 1.38 |

| N1-C6 | 1.37 | |

| C6-C5 | 1.43 | |

| C5-C4 | 1.36 | |

| C4-N3 | 1.39 | |

| N3-C2 | 1.38 | |

| C2=O7 | 1.23 | |

| C4=O8 | 1.24 | |

| C6-N9 | 1.36 | |

| **Bond Angles (°) ** | N1-C2-N3 | 115.8 |

| C2-N3-C4 | 123.5 | |

| N3-C4-C5 | 115.1 | |

| C4-C5-C6 | 120.3 | |

| C5-C6-N1 | 118.2 | |

| C6-N1-C2 | 127.1 |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. Quantum chemical calculations are essential for the accurate assignment of the observed vibrational modes.

Experimental and Computational Protocol for Vibrational Analysis

Experimental Protocol:

-

Sample Preparation : Solid-state FT-IR and FT-Raman spectra of this compound are recorded. For FT-IR, this often involves preparing a KBr pellet.

-

Data Acquisition : Spectra are typically recorded in the range of 400-4000 cm⁻¹ for FT-IR and 50-3500 cm⁻¹ for FT-Raman.[1]

Computational Protocol:

-

Frequency Calculation : Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling : Theoretical wavenumbers are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. To improve agreement, calculated frequencies are scaled using a scaling factor (e.g., determined from a comparison with known experimental frequencies of related molecules like uracil).

-

Potential Energy Distribution (PED) Analysis : A PED analysis is performed to determine the contribution of each internal coordinate to the normal modes, aiding in the precise assignment of vibrational bands.[2]

Selected Vibrational Frequencies and Assignments

The table below presents a comparison of experimental and scaled theoretical vibrational frequencies for some key modes of this compound.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment (Mode) |

| 3440 | 3442 | 3450 | ν(N-H) of NH₂ group |

| 3330 | 3335 | 3340 | ν(N-H) of NH₂ group |

| 3189 | - | 3195 | ν(N1-H) |

| 1715 | 1718 | 1720 | ν(C2=O) |

| 1660 | 1665 | 1668 | ν(C4=O) |

| 1625 | 1630 | 1628 | δ(NH₂) |

| 1580 | 1585 | 1582 | Ring stretching |

ν: stretching, δ: bending. The assignments are based on PED analysis.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of its chemical reactivity and biological interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

-

HOMO : The HOMO of this compound is primarily localized on the uracil ring, indicating that this region is susceptible to electrophilic attack.[2]

-

LUMO : The LUMO is located over the amino group, suggesting that the amino group is a likely site for nucleophilic interaction.[2]

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Energy Gap (ΔE) | 5.50[2] |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions. For this compound, NBO analysis reveals significant stabilization energies arising from the interaction between lone pair (LP) orbitals and antibonding (π* or σ*) orbitals, which contributes to the molecule's bioactivity.[2]

Visualizing Computational Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the computational and experimental processes described.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Synergy between experimental and theoretical vibrational spectroscopy.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and indispensable tool for the in-depth study of this compound. These computational methods allow for the detailed characterization of its molecular structure, vibrational modes, and electronic properties. The synergy between theoretical calculations and experimental data leads to a more profound understanding of the molecule's behavior, which is of great value for researchers in the fields of chemistry, biology, and drug development. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the study and application of this compound and related compounds.

References

6-Aminouracil: A Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Aminouracil, a pyrimidine derivative, stands as a cornerstone in the field of organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, characterized by the presence of a nucleophilic amino group and an active C5 position, makes it an ideal starting material for the synthesis of fused pyrimidine systems. These resulting heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and xanthine derivatives, are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways.

Synthetic Applications of this compound

This compound serves as a versatile building block in a multitude of organic reactions, primarily in multicomponent reactions, condensations, and cyclization cascades.

Multicomponent Reactions (MCRs)

Multicomponent reactions involving this compound offer an efficient and atom-economical approach to complex heterocyclic structures in a single synthetic step. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives:

A widely employed MCR involves the reaction of this compound, an aromatic aldehyde, and malononitrile. This reaction can be catalyzed by various catalysts, including bases like piperidine or environmentally benign methods such as electrocatalysis.[1]

Experimental Protocol: Electrocatalytic Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives [1]

-

Reaction Setup: In an undivided electrochemical cell equipped with a magnetic stirrer, a graphite anode, and an iron cathode, a mixture of this compound (10 mmol), an appropriate aromatic aldehyde (10 mmol), malononitrile (12 mmol), and sodium bromide (0.1 g, 1 mmol) in ethanol (20 mL) is prepared.

-

Electrolysis: The mixture is electrolyzed at 25 °C under a constant current density of 10 mA/cm² until a catalytic quantity of 0.1 F/mol of electricity has passed.

-

Work-up and Purification: Upon completion of the electrolysis, the reaction mixture is filtered. The collected solid is rinsed with an ice-cold ethanol/water solution (9:1, 2 x 5 mL) and dried under reduced pressure to yield the pure product.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| This compound, Aromatic Aldehydes, Malononitrile | Electrocatalysis, NaBr, EtOH, 25 °C | 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | 70-86 | [1] |

| This compound, Aromatic Aldehydes, Malononitrile | Piperidine, EtOH, Reflux | 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 85-95 | [2] |

| This compound, Aromatic Aldehydes, Cyanoacetamide | 4-Dimethylaminopyridine (DMAP), DMF, Ultrasonic irradiation | Pyrido[2,3-d]pyrimidine derivatives | 81-93 | [2] |

Reaction Workflow: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines

Caption: Multicomponent reaction of this compound.

Condensation and Cyclization Reactions

This compound readily undergoes condensation with various carbonyl compounds, followed by intramolecular cyclization to afford fused heterocyclic systems. A notable example is the synthesis of spiro pyridodipyrimidines from the reaction of 1,3-dimethyl-6-aminouracil with isatin derivatives.

Synthesis of Spiro Pyridodipyrimidines:

This reaction proceeds via an initial condensation to form an iminium intermediate, which then undergoes nucleophilic attack by a second molecule of this compound, followed by cyclization.[3]

Experimental Protocol: Synthesis of Spiro Pyridodipyrimidines [3]

-

Method A (Classical Heating): A mixture of 1,3-dimethyl-6-aminouracil and the isatin derivative is heated in ethanol at 80 °C for 4-5 hours. The pure product precipitates from the reaction mixture and is collected by simple filtration.

-

Method B (Microwave-Assisted, Solvent-Free): A mixture of 1,3-dimethyl-6-aminouracil and the isatin derivative is wetted with a few drops of dimethylsulfoxide (DMSO) and irradiated in a microwave oven.

| Reactants | Conditions | Product | Yield (%) (Method A) | Yield (%) (Method B) | Reference |

| 1,3-Dimethyl-6-aminouracil, Isatin | EtOH, 80 °C, 4.3 h | 1,3,5,7-Tetramethyl-1H,5H-9,10-dihydro-spiro[pyrido[2,3-d:6,5-d']pyrimidine-9,3'-indoline]-2,2',4,6,8-pentaone | 70 | 90 | [3] |

| 1,3-Dimethyl-6-aminouracil, 5-Bromo-isatin | EtOH, 80 °C, 4.2 h | 1,3,5,7-Tetramethyl-1H,5H-9,10-dihydro-spiro[pyrido[2,3-d:6,5-d']pyrimidine-9,3'-5'-bromoindoline]-2,2',4,6,8-pentaone | 75 | 93 | [3] |

Reaction Workflow: Synthesis of Spiro Pyridodipyrimidines

Caption: Synthesis of spiro pyridodipyrimidines.

Synthesis of Xanthine Derivatives

This compound derivatives are key precursors for the synthesis of 8-substituted xanthines, which are important bioactive molecules. The synthesis typically involves the condensation of a 5,6-diaminouracil derivative with a carboxylic acid.

Experimental Protocol: Synthesis of 6-Amino-5-carboxamidouracils [4][5]

-

Reaction Setup: The respective 5,6-diaminouracil derivative (e.g., 300 mg) is dissolved in N,N-dimethylformamide (DMF, 4 mL).

-

Reagent Addition: The corresponding carboxylic acid (1.1 equivalents) and COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) (1.2 equivalents) are added to the solution.

-

Reaction: The reaction mixture is stirred for 5–10 minutes at room temperature.

-

Work-up: Water (20 mL) is added to the reaction mixture, and the resulting precipitate is filtered off, washed with water (10 mL), and dried under reduced pressure.

| 5,6-Diaminouracil Derivative | Carboxylic Acid | Product | Yield (%) | Reference |

| 1,3-Dimethyl-5,6-diaminouracil | Benzoic acid | 6-Amino-5-benzamido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 92 | [4][5] |

| 1,3-Dipropyl-5,6-diaminouracil | 4-Chlorobenzoic acid | 6-Amino-5-(4-chlorobenzamido)-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | 88 | [4][5] |

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly fused pyrimidines, have demonstrated significant potential in drug development due to their ability to interact with various biological targets.

Anticancer Activity

Many pyridopyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival signaling pathways.

PI3K/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8][9][10] Its aberrant activation is a hallmark of many cancers. Certain pyridopyrimidine derivatives have been identified as dual PI3K/mTOR inhibitors.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

EGFR and MAPK Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[11][12][13][14][15][16][17][18][19] These pathways are critical for cell proliferation and are often dysregulated in cancer. Fused pyrimidine derivatives have been designed to inhibit EGFR, thereby blocking these oncogenic signals.[11]

Caption: Inhibition of the EGFR/MAPK signaling pathway.

Antimicrobial Activity

Certain fused pyrimidine derivatives synthesized from this compound exhibit potent antimicrobial activity by targeting essential bacterial enzymes.

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[20][21][22][23][24] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death. Some pyridopyrimidines act as DHFR inhibitors.

Caption: Mechanism of DHFR inhibition.

Conclusion

This compound is an exceptionally valuable and versatile precursor in organic synthesis, enabling the efficient construction of a wide range of biologically active heterocyclic compounds. The methodologies highlighted in this guide, from multicomponent reactions to cyclization strategies, provide a robust toolkit for medicinal chemists and drug development professionals. The ability of the resulting fused pyrimidine derivatives to target critical signaling pathways and essential enzymes underscores the continued importance of this compound in the quest for novel therapeutics. Further exploration of the synthetic potential of this compound and the biological activities of its derivatives promises to yield new and effective treatments for a variety of diseases.

References

- 1. Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 2. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]